

Paraxanthine-d6 chemical properties and structure

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Compound of Interest

Compound Name: Paraxanthine-d6

Cat. No.: B7881582

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An In-depth Technical Guide to Paraxanthine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Paraxanthine-d6**. **Paraxanthine-d6** is the deuterated form of Paraxanthine, the primary metabolite of caffeine in humans.^[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantification of paraxanthine in biological samples using mass spectrometry techniques.^{[2][3]}

Chemical Properties and Structure

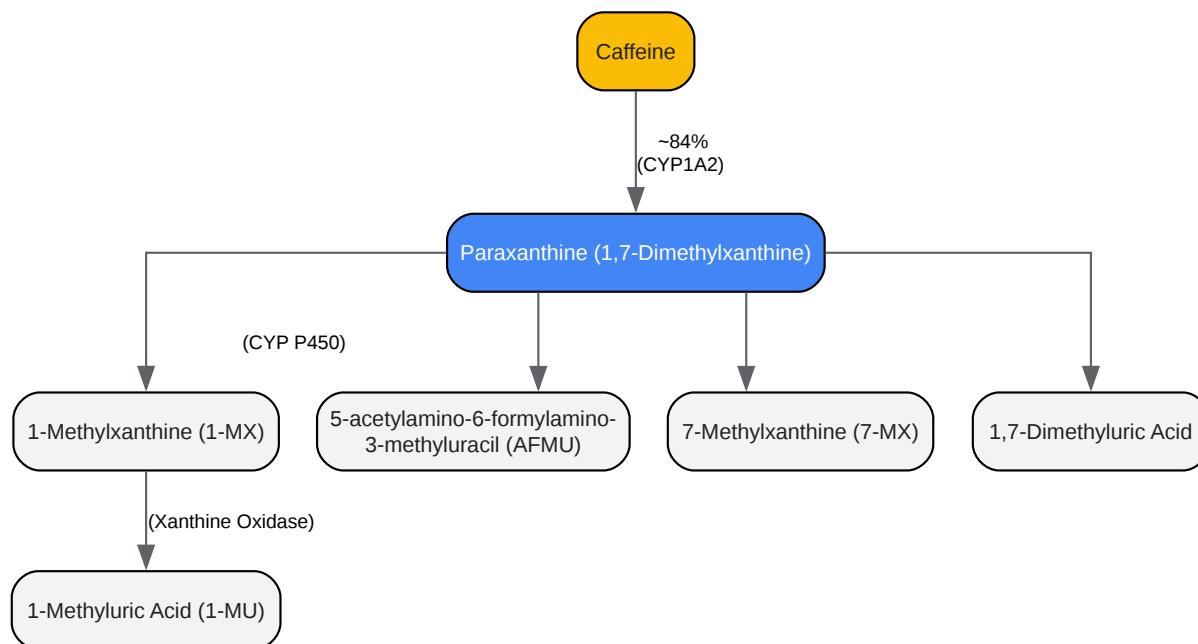
Paraxanthine-d6, also known as 1,7-Dimethylxanthine-d6, is a stable, isotopically labeled version of paraxanthine.^{[2][4]} The deuterium atoms replace the hydrogen atoms on the two methyl groups at the 1 and 7 positions of the purine ring structure.^[2] This mass difference allows for its differentiation from the endogenous, non-labeled paraxanthine in mass spectrometry analysis, without significantly altering its chemical behavior.

The key chemical and physical properties of **Paraxanthine-d6** are summarized in the table below. For comparative purposes, data for the non-labeled Paraxanthine are also included where available.

Property	Paraxanthine-d6	Paraxanthine (for comparison)
CAS Number	117490-41-2[5]	611-59-6[6]
Molecular Formula	C ₇ H ₂ D ₆ N ₄ O ₂ [4][5]	C ₇ H ₈ N ₄ O ₂ [1][6]
Molecular Weight	186.20 g/mol [2][5]	180.16 g/mol [1][7]
Exact Mass	186.1024 Da[2]	180.06472551 Da[7]
Purity	≥98%[5], ≥99% deuterated forms (d1-d6)[4]	99.62%[6]
Appearance	Crystalline solid[4]	-
Solubility	DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 1 mg/ml[4]	H ₂ O: 1 mg/mL (Sonication recommended)DMSO: 5.5 mg/mL (Sonication recommended)Ethanol: 0.6 mg/mL[6][8]
Storage Temperature	-20°C[5]	Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[6]
IUPAC Name	1,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[2]	1,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione[7]
SMILES	O=C1C2=C(N=CN2C([2H])([2H])[2H])NC(N1C([2H])([2H])[2H])=O[5]	Cn1cnc2[nH]c(=O)n(C)c(=O)c12[6]

Metabolic Pathway of Paraxanthine

Paraxanthine is the major metabolite of caffeine, accounting for approximately 84% of caffeine metabolism in humans, a process primarily mediated by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[1][9] Paraxanthine itself is further metabolized through several pathways, primarily involving demethylation and oxidation.[1][10] A significant portion of its clearance involves its conversion to 1-methylxanthine (1-MX) and subsequently to 1-methyluric acid (1-MU), a reaction catalyzed by xanthine oxidase.[1][10] Another key pathway leads to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][10]



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Caption: Metabolic pathway of caffeine to paraxanthine and its subsequent metabolites.

Experimental Protocols

Paraxanthine-d6 is primarily intended for use as an internal standard for the quantification of paraxanthine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[2][4]} Below are outlines of relevant experimental protocols.

Quantification of Paraxanthine using LC-MS with Paraxanthine-d6 Internal Standard

This protocol describes a general workflow for using **Paraxanthine-d6** as an internal standard to quantify paraxanthine in a biological matrix (e.g., serum, plasma).

Methodology:

- Sample Preparation:

- Thaw biological samples (e.g., serum) on ice.
- To a 100 μ L aliquot of the sample, add a known concentration of **Paraxanthine-d6** solution (the internal standard).
- Perform protein precipitation by adding a solvent like acetonitrile.
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
- LC-MS Analysis:
 - Inject the reconstituted sample into an LC-MS system.
 - Chromatographic separation is typically achieved on a C18 column.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both paraxanthine and **Paraxanthine-d6**.
- Data Analysis:
 - Create a calibration curve by analyzing a series of standards with known concentrations of paraxanthine and a fixed concentration of **Paraxanthine-d6**.
 - Calculate the peak area ratio of paraxanthine to **Paraxanthine-d6** for each standard and sample.
 - Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

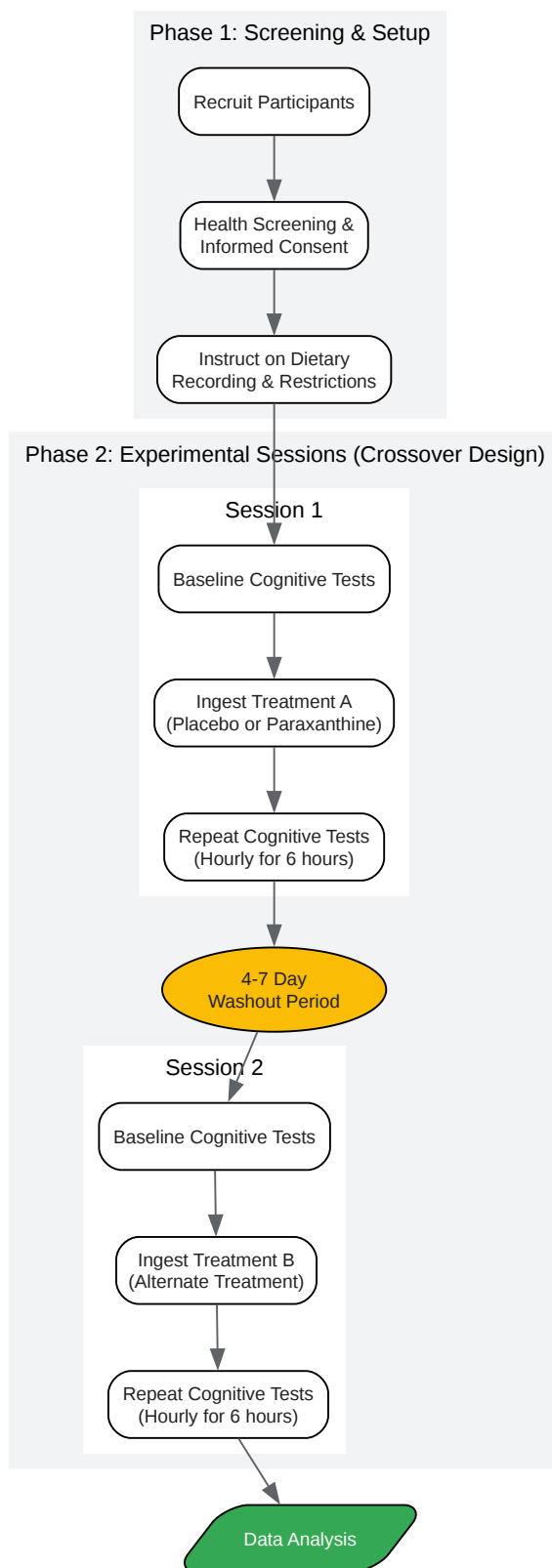
Protocol for Assessing Cognitive Effects of Paraxanthine in Humans

This protocol is based on a study that examined the effects of acute paraxanthine ingestion on cognition and memory.[\[11\]](#)[\[12\]](#)

Methodology:

- Participant Screening and Familiarization:
 - Recruit healthy male and female participants.
 - Conduct a familiarization session to explain the study protocol, obtain informed consent, and perform health screenings (height, weight, heart rate, blood pressure).[\[11\]](#)
 - Instruct participants on how to record their diet for a set period (e.g., 4 days) before each trial and provide a list of dietary restrictions (e.g., caffeine-containing foods).[\[11\]](#)
- Experimental Design:
 - Employ a randomized, double-blind, placebo-controlled, crossover design.[\[11\]](#)
 - Participants are randomly assigned to receive either a placebo or a specific dose of paraxanthine (e.g., 200 mg) during the first session.[\[11\]](#)[\[12\]](#)
 - A washout period of 4 to 7 days is observed between sessions.[\[11\]](#)
 - Participants then "cross over" to the alternate treatment for the subsequent session.[\[11\]](#)
- Testing Protocol:
 - Participants arrive at the lab after an overnight fast.
 - Baseline cognitive function tests are performed. Examples of tests include the Berg Wisconsin Card Sorting Test (BCST) for executive function and the Go/No-Go test for sustained attention.[\[11\]](#)
 - The assigned treatment (placebo or paraxanthine) is ingested.
 - Cognitive function tests are repeated at set intervals post-ingestion (e.g., 1, 2, 3, 4, 5, and 6 hours).[\[11\]](#)

- Side effects are monitored and recorded throughout the trial.[\[11\]](#)



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
Caption: Workflow for a human clinical trial assessing the cognitive effects of paraxanthine.

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